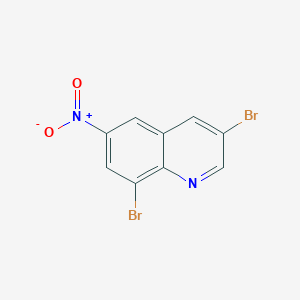
3,8-Dibromo-6-nitroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,8-Dibromo-6-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their broad spectrum of biological activities and are key components in many natural products and pharmacologically active compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-6-nitroquinoline typically involves the bromination and nitration of quinoline derivatives. One common method starts with 6-nitroquinoline, which undergoes bromination to yield a mixture of 3-bromo-6-nitroquinoline and this compound . The reaction conditions often involve the use of bromine in the presence of a suitable solvent and catalyst to facilitate the bromination process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3,8-Dibromo-6-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution (SNAr): The nitro group activates the adjacent bromine atoms for nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, although specific examples are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base to facilitate the reaction.
Reduction: Hydrogen gas with a palladium or platinum catalyst is commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used, although specific conditions for this compound are less documented.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atoms.
Reduction: 3,8-Dibromo-6-aminoquinoline.
Oxidation: Products depend on the specific oxidizing agent and conditions used.
Wissenschaftliche Forschungsanwendungen
3,8-Dibromo-6-nitroquinoline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,8-Dibromo-6-nitroquinoline involves its interaction with molecular targets through its reactive bromine and nitro groups. These groups can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophilic sites on biological molecules. The nitro group can also undergo reduction to form an amino group, which may further interact with biological targets. The exact molecular pathways and targets depend on the specific application and the nature of the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-6-nitroquinoline: Similar structure but with only one bromine atom, leading to different reactivity and applications.
6,8-Dibromoquinoline:
8-Nitroquinoline: Contains a nitro group but no bromine atoms, resulting in different reactivity patterns.
Uniqueness
3,8-Dibromo-6-nitroquinoline is unique due to the presence of both bromine and nitro groups, which significantly enhance its reactivity and versatility in chemical reactions. This dual functionality allows for a broader range of applications in synthetic chemistry and potential biological activities compared to its mono-substituted or non-substituted counterparts .
Eigenschaften
IUPAC Name |
3,8-dibromo-6-nitroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Br2N2O2/c10-6-1-5-2-7(13(14)15)3-8(11)9(5)12-4-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAXEFNOGMMLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=C(C=C1[N+](=O)[O-])Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














